molecular formula C22H28N6O2 B2872405 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-07-6

3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2872405
CAS RN: 898410-07-6
M. Wt: 408.506
InChI Key: IUGWPYJWMUZCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Drug Development

Triazavirin: , a structurally related compound, has been used as an efficient antiviral drug . The potential for the subject compound to be used in similar applications is significant, given its structural complexity and the presence of functional groups that may interact with viral components.

Energy-Rich Material Synthesis

Nitro-substituted azolo[1,2,4]triazines, which share a similar structure, are proposed as new classes of energy-rich compounds . The subject compound could be explored for its energy-releasing capabilities, possibly in fuel or explosive material applications.

Biological Activity

Compounds with similar structures have exhibited a broad spectrum of biological activity . This suggests that the subject compound could be researched for its potential biological effects, including antimicrobial, antifungal, or anticancer properties.

Photonics and Catalysis

Triazine derivatives have been used in photonics and catalysis . The subject compound’s unique structure could make it a candidate for developing new photonic devices or catalysts in chemical reactions.

Fire Retardancy

Some triazine derivatives are proposed as fire retardants . The subject compound could be investigated for its ability to resist or retard the spread of fire in various materials.

Peptide Synthesis

Phosphorus-containing triazines have been used as reagents for peptide synthesis . The subject compound might be utilized in the synthesis of peptides, which are valuable in therapeutic and biochemical applications.

properties

IUPAC Name

3-tert-butyl-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-22(2,3)16-14-27-17-18(25(4)21(30)26(5)19(17)29)23-20(27)28(24-16)13-9-12-15-10-7-6-8-11-15/h6-8,10-11H,9,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWPYJWMUZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626788

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